Benserazide hydrochloride

Description

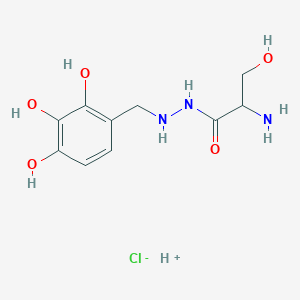

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFCBIUXQQYDEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045412 | |

| Record name | Benserazide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56424021 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14919-77-8 | |

| Record name | Benserazide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benserazide hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENSERAZIDE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benserazide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(2,3,4-trihydroxybenzyl)-DL-serinohydrazide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENSERAZIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B66E5RK36Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benserazide Hydrochloride: A Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benserazide hydrochloride is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor, more commonly known as a DOPA decarboxylase (DDC) inhibitor.[1][2] It is a cornerstone in the management of Parkinson's disease, where it is exclusively used in combination with levodopa (L-DOPA).[3] The primary mechanism of action of benserazide is to prevent the peripheral conversion of L-DOPA into dopamine, a neurotransmitter that cannot cross the blood-brain barrier.[2] This inhibition significantly increases the bioavailability of L-DOPA in the central nervous system (CNS), allowing it to exert its therapeutic effects. Furthermore, by limiting the generation of peripheral dopamine, benserazide mitigates common and often dose-limiting side effects such as nausea, vomiting, and cardiac arrhythmias.[1][4] This guide provides an in-depth examination of the biochemical pathways, pharmacokinetics, and experimental evaluation of benserazide's mechanism of action.

Core Mechanism of Action: Peripheral Decarboxylase Inhibition

The therapeutic efficacy of L-DOPA in Parkinson's disease relies on its ability to cross the blood-brain barrier (BBB) via a neutral amino acid transporter and subsequently be converted to dopamine within the CNS to replenish depleted stores. However, when administered alone, up to 95% of an L-DOPA dose is rapidly metabolized to dopamine in peripheral tissues (e.g., the gut, liver, and kidney) by the enzyme DOPA decarboxylase (DDC).[5] This peripheral dopamine is unable to cross the BBB and is responsible for significant adverse effects.[2]

This compound is a polar molecule that itself does not readily cross the blood-brain barrier.[2] Its function is to inhibit DDC in the periphery. It is important to note that benserazide is a prodrug; in the intestinal mucosa and liver, it is hydrolyzed to its active metabolite, trihydroxybenzylhydrazine .[4][5] This metabolite is a potent, irreversible inhibitor of DDC.[6] By forming a hydrazone linkage with the enzyme's essential pyridoxal 5'-phosphate (PLP) cofactor, trihydroxybenzylhydrazine effectively inactivates the enzyme in peripheral tissues.[6][7]

This peripheral blockade of DDC ensures that a much larger fraction of the administered L-DOPA dose reaches the brain unaltered.[1] Consequently, the required therapeutic dose of L-DOPA can be reduced by up to 75%, which not only enhances its efficacy but also substantially improves its tolerability.[8]

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic fate of L-DOPA when administered with and without benserazide, highlighting the role of the blood-brain barrier and the site of enzymatic inhibition.

Pharmacokinetic and Pharmacodynamic Data

The co-administration of benserazide significantly alters the pharmacokinetics of L-DOPA. While comprehensive data on benserazide's own inhibitory concentration (IC50) is sparse in readily available literature, its potent and irreversible nature is well-established.[6] Its pharmacodynamic effects are more clearly demonstrated by measuring the plasma levels of L-DOPA and its metabolites.

Pharmacokinetic Parameters of Benserazide

| Parameter | Value | Reference(s) |

| Absorption | 66% - 74% | [4] |

| Time to Peak Plasma Conc. (Tmax) | ~1 hour | [4] |

| Plasma Protein Binding | 0% | [4] |

| Metabolism | Hydrolyzed to trihydroxybenzylhydrazine | [4][5] |

| Elimination Half-Life (t½) | ~1.5 hours | [4] |

| Excretion | 64% in urine (as metabolites), 24% in feces | [4] |

Pharmacodynamic Effects of Benserazide on Levodopa Metabolism

Studies in healthy volunteers have quantified the dose-dependent effect of benserazide on the plasma concentrations of L-DOPA and its metabolites following a standard dose of L-DOPA.

| Benserazide Dose (TID) | Levodopa AUC (mg·L⁻¹·h) | 3-OMD* AUC (mg·L⁻¹·h) | DOPAC** AUC (% of control) | Reference(s) |

| Control (No Benserazide) | 1.2 | 7.4 | 100% | [9] |

| 5 mg | - | - | ~50% | [9] |

| 12.5 mg | - | - | - | [9] |

| 25 mg | - | - | - | [9] |

| 50 mg | - | - | - | [9] |

| 100 mg | 5.9 | - | - | [9] |

| 200 mg | 5.9 | 106 | - | [9] |

*3-O-methyldopa (3-OMD) is a metabolite of L-DOPA via the COMT enzyme pathway. Its increase reflects greater L-DOPA availability. **3,4-dihydroxyphenylacetic acid (DOPAC) is a metabolite of dopamine. Its suppression reflects the inhibition of peripheral dopamine formation.

Comparative Levodopa Pharmacokinetics: Benserazide vs. Carbidopa

A study in healthy subjects comparing L-DOPA/benserazide (100/25 mg) with L-DOPA/carbidopa (100/10 mg) demonstrated differences in L-DOPA bioavailability.

| Formulation | Levodopa Cmax (µmol·h/L) | Levodopa AUC₀₋₃hr (µmol·h/L) | Reference(s) |

| Levodopa/Benserazide | 512 ± 139 | - | [10][11] |

| Levodopa/Carbidopa | 392 ± 49 | - | [10][11] |

These data suggest that the benserazide combination leads to a significantly higher peak plasma concentration of L-DOPA compared to the carbidopa formulation tested.[11]

Experimental Protocols

The primary method for evaluating the efficacy of a DDC inhibitor like benserazide is to measure its effect on the enzymatic activity of DOPA decarboxylase. This is typically achieved through an in vitro enzyme inhibition assay.

Principle of DDC Enzyme Inhibition Assay

The assay quantifies the rate of conversion of an L-aromatic amino acid substrate (e.g., L-DOPA or 5-hydroxytryptophan) to its corresponding amine product (dopamine or serotonin) by a source of DDC enzyme (e.g., purified recombinant enzyme or tissue homogenate). The inhibitory potential of a compound is determined by measuring the reduction in product formation in its presence.

Key Components:

-

Enzyme Source: Recombinant human DDC or tissue homogenates (e.g., from kidney or liver).

-

Substrate: L-DOPA is the preferred substrate for diagnostic and research purposes due to higher enzyme activity.[12]

-

Cofactor: Pyridoxal 5'-phosphate (PLP) is an essential cofactor and must be present in the reaction buffer.

-

Inhibitor: Benserazide (or its active metabolite, trihydroxybenzylhydrazine) is added at varying concentrations.

-

Detection Method: The formation of dopamine can be quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, or through spectrophotometric methods.[13][14]

General Experimental Workflow (HPLC-based)

The following diagram outlines a typical workflow for assessing DDC inhibition.

Important Considerations for Researchers

While benserazide is considered a peripherally selective DDC inhibitor in clinical use, researchers using animal models should be aware of dosage effects. Studies in rats have shown that at higher doses (10-50 mg/kg), benserazide can cross the blood-brain barrier to a degree sufficient to inhibit central DDC activity.[15][16] This can alter the central metabolism of exogenous L-DOPA and confound experimental results.[16] Therefore, careful dose selection is critical in preclinical studies to accurately model the peripheral selectivity observed in humans.

Conclusion

This compound's mechanism of action is a classic example of targeted enzyme inhibition to improve the therapeutic index of a co-administered drug. By acting as a prodrug for the potent, irreversible DDC inhibitor trihydroxybenzylhydrazine, it effectively shields L-DOPA from peripheral metabolism. This peripheral blockade is essential for maximizing L-DOPA's delivery to the central nervous system and minimizing dopamine-mediated side effects. A thorough understanding of its mechanism, pharmacokinetics, and the nuances of its central versus peripheral activity is critical for its effective clinical application and for the development of future therapies for neurodegenerative disorders.

References

- 1. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benserazide - Wikipedia [en.wikipedia.org]

- 3. sinparadigmas.com [sinparadigmas.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mims.com [mims.com]

- 6. Biochemical and Computational Approaches to Improve the Clinical Treatment of Dopa Decarboxylase-Related Diseases: An Overview [openbiochemistryjournal.com]

- 7. Structural insight into Parkinson's disease treatment from drug-inhibited DOPA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Pharmacodynamics of benserazide assessed by its effects on endogenous and exogenous levodopa pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 12. Aromatic L-amino acid decarboxylase enzyme activity in deficient patients and heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mail.ijramr.com [mail.ijramr.com]

- 14. Aromatic l-amino acid decarboxylase deficiency: a patient-derived neuronal model for precision therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benserazide decreases central AADC activity, extracellular dopamine levels and levodopa decarboxylation in striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of benserazide on L-DOPA-derived extracellular dopamine levels and aromatic L-amino acid decarboxylase activity in the striatum of 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Benserazide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benserazide hydrochloride, a cornerstone in the management of Parkinson's disease, represents a pivotal development in the strategic pharmacological approach to neurotransmitter replacement therapy. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of this compound. It details the compound's synthesis, mechanism of action as a peripheral DOPA decarboxylase inhibitor, and its synergistic role in enhancing the efficacy of levodopa. This document consolidates key quantitative data, outlines seminal experimental protocols, and visualizes the underlying biochemical pathways and developmental workflows to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology.

Introduction

The advent of levodopa (L-DOPA) therapy in the 1960s revolutionized the treatment of Parkinson's disease, a neurodegenerative disorder characterized by a profound loss of dopaminergic neurons in the substantia nigra. However, the clinical utility of levodopa monotherapy was hampered by the extensive peripheral metabolism of the drug to dopamine by the enzyme DOPA decarboxylase (aromatic L-amino acid decarboxylase), leading to a high incidence of dose-limiting side effects such as nausea, vomiting, and cardiac arrhythmias, with only a small fraction of the administered dose reaching the central nervous system (CNS). This challenge spurred the development of peripheral DOPA decarboxylase inhibitors, a class of compounds designed to selectively block the extracerebral conversion of levodopa, thereby increasing its bioavailability in the brain and mitigating peripheral adverse effects. This compound emerged as a leading compound from this research, fundamentally improving the therapeutic index of levodopa and establishing a new standard of care for Parkinson's disease.

History and Discovery

The development of benserazide is intrinsically linked to the research efforts at the Swiss pharmaceutical company Hoffmann-La Roche in the 1960s. Following the discovery of levodopa's therapeutic potential, researchers sought to optimize its delivery to the brain.

Key Milestones:

-

Early 1960s: The concept of inhibiting peripheral DOPA decarboxylase to enhance the central effects of levodopa gained traction within the scientific community.

-

1967-1968: Seminal work by Dr. Alfred Pletscher and his colleague G. Bartholini at Hoffmann-La Roche provided the foundational evidence for the efficacy of a peripherally acting DOPA decarboxylase inhibitor. Their research demonstrated that co-administration of benserazide with levodopa in animal models led to a significant increase in brain catecholamine levels while simultaneously reducing peripheral dopamine concentrations.

-

1973: Following successful clinical trials, the combination of levodopa and benserazide was first marketed by Roche under the trade name Madopar®.[1] This combination quickly became a gold standard in the treatment of Parkinson's disease.

The initial disclosure of benserazide and its salts can be found in U.S. Patent 3,178,476. The work of Pletscher and Bartholini was instrumental in elucidating the pharmacological principle of selective peripheral enzyme inhibition, a strategy that has since been applied to other drug classes.

Mechanism of Action

Benserazide's therapeutic effect is entirely dependent on its co-administration with levodopa. On its own, benserazide has no anti-parkinsonian activity. Its primary mechanism of action is the potent and irreversible inhibition of the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC).

DDC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the conversion of levodopa to dopamine. This enzyme is widely distributed throughout the body, including the gastrointestinal tract, liver, and kidneys. Benserazide is a hydrazine derivative that acts as a DDC inhibitor.[2] Due to its chemical structure, benserazide does not readily cross the blood-brain barrier. This peripheral selectivity is the key to its clinical success.

By inhibiting DDC in the periphery, benserazide prevents the premature conversion of levodopa to dopamine outside the CNS. This leads to:

-

Increased plasma levels of levodopa: A larger proportion of the administered levodopa dose remains in circulation and is available for transport into the brain.

-

Reduced peripheral dopamine-related side effects: By minimizing the formation of dopamine in the periphery, benserazide significantly attenuates side effects such as nausea, vomiting, and cardiovascular effects.

-

Lower required dose of levodopa: With enhanced bioavailability in the CNS, a lower dose of levodopa can be used to achieve a therapeutic effect, further reducing the risk of side effects.

Once levodopa crosses the blood-brain barrier, it is converted to dopamine by DDC within the brain, where it can replenish the depleted dopamine stores and alleviate the motor symptoms of Parkinson's disease.

Signaling Pathway Diagram

Quantitative Data

The co-administration of benserazide with levodopa significantly alters the pharmacokinetic profile of levodopa, leading to improved clinical outcomes.

Pharmacokinetic Parameters of Levodopa with and without Benserazide

| Parameter | Levodopa Alone | Levodopa + Benserazide | Reference |

| Oral Bioavailability | ~30% | Significantly Increased | [3] |

| Plasma Half-life (t½) | ~1 hour | ~1.5 hours | [3] |

| Therapeutic Dose | High | Reduced by ~75% | [4] |

| Peripheral Side Effects | Common | Significantly Reduced | [5] |

Comparative Pharmacokinetics of Levodopa/Benserazide vs. Levodopa/Carbidopa

Clinical studies have compared the pharmacokinetic profiles of levodopa when combined with either benserazide or carbidopa, another peripheral DOPA decarboxylase inhibitor.

| Parameter (Levodopa) | Levodopa/Benserazide (100/25 mg) | Levodopa/Carbidopa (100/25 mg) | Reference |

| Cmax (ng/mL) | 1378 ± 423 | 998 ± 316 | [6] |

| Tmax (h) | 0.9 ± 0.3 | 1.3 ± 0.7 | [6] |

| AUC (0-8h) (ng·h/mL) | 2789 ± 792 | 2446 ± 783 | [6] |

Data are presented as mean ± standard deviation.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The following is a representative protocol based on published literature and patents.[7][8][9][10][11]

Step 1: Synthesis of DL-serine hydrazide

-

DL-serine is esterified, for example, by reaction with methanol in the presence of thionyl chloride, to yield DL-serine methyl ester hydrochloride.

-

The resulting ester is then reacted with hydrazine hydrate to form DL-serine hydrazide.

Step 2: Condensation with 2,3,4-trihydroxybenzaldehyde

-

DL-serine hydrazide is reacted with 2,3,4-trihydroxybenzaldehyde in a suitable solvent, such as methanol or ethanol.

-

This condensation reaction forms the Schiff base intermediate, N-(DL-seryl)-N'-(2,3,4-trihydroxybenzylidene)hydrazine.

Step 3: Reduction and Salt Formation

-

The Schiff base is reduced to benserazide. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

-

The resulting benserazide free base is then treated with hydrochloric acid to form the stable this compound salt.

-

The final product is isolated by crystallization and purified by recrystallization.

In Vitro DOPA Decarboxylase Inhibition Assay

The inhibitory activity of benserazide on DOPA decarboxylase can be assessed using an in vitro enzyme assay. The following is a generalized protocol.

Materials:

-

Purified or partially purified DOPA decarboxylase enzyme (e.g., from porcine kidney or recombinant human DDC).

-

Levodopa (substrate).

-

This compound (inhibitor).

-

Pyridoxal 5'-phosphate (PLP) (cofactor).

-

Buffer solution (e.g., phosphate buffer, pH 7.2).

-

Detection system (e.g., HPLC with electrochemical or fluorescence detection to measure dopamine production, or a spectrophotometric method).

Procedure:

-

Enzyme Preparation: Prepare a solution of DOPA decarboxylase in the buffer containing PLP.

-

Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of this compound for a defined period at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of levodopa to the enzyme-inhibitor mixture.

-

Reaction Termination: After a specific incubation time, terminate the reaction (e.g., by adding acid to denature the enzyme).

-

Product Quantification: Quantify the amount of dopamine produced using a suitable analytical method.

-

Data Analysis: Determine the percentage of inhibition for each benserazide concentration and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). While a specific Ki (inhibition constant) value for benserazide is not consistently reported across the literature, its IC50 for DDC is in the micromolar range, indicating potent inhibition.[12][13]

Conclusion

The discovery and development of this compound represent a landmark achievement in the field of neuropharmacology. By elucidating the principle of peripheral DOPA decarboxylase inhibition, researchers at Hoffmann-La Roche provided a transformative solution to the challenges of levodopa therapy. The combination of levodopa and benserazide has significantly improved the quality of life for millions of Parkinson's disease patients worldwide by enhancing therapeutic efficacy and minimizing debilitating side effects. The ongoing study of benserazide and its mechanism of action continues to inform the development of novel therapeutic strategies for Parkinson's disease and other neurological disorders. This technical guide serves as a testament to the enduring legacy of this pivotal molecule in the history of medicine.

References

- 1. » The History of Madopar myparkinsons.co.uk [myparkinsons.co.uk]

- 2. Biochemical and Computational Approaches to Improve the Clinical Treatment of Dopa Decarboxylase-Related Diseases: An Overview [openbiochemistryjournal.com]

- 3. docetp.mpa.se [docetp.mpa.se]

- 4. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]

- 6. Clinical and pharmacokinetics equivalence of multiple doses of levodopa benserazide generic formulation vs the originator (Madopar) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. scispace.com [scispace.com]

- 9. CN103951587A - Synthetic method for intermediate of this compound - Google Patents [patents.google.com]

- 10. Method for synthesizing this compound through continuous flow - Eureka | Patsnap [eureka.patsnap.com]

- 11. Method for synthesizing this compound by utilizing fixed bed hydrogenation equipment - Eureka | Patsnap [eureka.patsnap.com]

- 12. Commonly used L-amino acid decarboxylase inhibitors block monoamine oxidase activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification by virtual screening and in vitro testing of human DOPA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Benserazide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Benserazide Hydrochloride, an active pharmaceutical ingredient used in the management of Parkinson's disease. The document outlines common synthetic strategies, presents quantitative data in a structured format, provides detailed experimental protocols, and includes a visual representation of the core synthesis process.

Core Synthesis Strategy

The synthesis of this compound predominantly revolves around the reaction between a serine hydrazide derivative and 2,3,4-trihydroxybenzaldehyde. This can be achieved through a traditional two-step process involving the formation and subsequent reduction of a hydrazone intermediate, or via a more streamlined one-pot synthesis. A continuous flow method has also been developed to improve efficiency and scalability.

The key starting materials are typically DL-serine or its derivatives and 2,3,4-trihydroxybenzaldehyde. The initial steps often involve the synthesis of serine hydrazide hydrochloride from DL-serine.

Synthesis Pathways

The most prevalent methods for synthesizing this compound are:

-

Two-Step Synthesis via Hydrazone Intermediate: This is a widely documented approach that involves two distinct chemical transformations:

-

Step 1: Condensation to form Hydrazone: 2-amino-3-hydroxypropanehydrazide hydrochloride (serine hydrazide hydrochloride) is reacted with 2,3,4-trihydroxybenzaldehyde. This reaction forms the intermediate (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride, also referred to as benzserhydrazone hydrochloride.[1][2]

-

Step 2: Reduction of the Hydrazone: The formed hydrazone is then reduced to yield benserazide. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[1][2][3] The final step involves the formation of the hydrochloride salt.

-

-

One-Pot Synthesis: This method simplifies the process by combining the condensation and reduction steps into a single reaction vessel without isolating the hydrazone intermediate. Serine hydrazide hydrochloride and 2,3,4-trihydroxybenzaldehyde are reacted in the presence of a catalyst (such as Pd/C) and a hydrogen source.[1][4] This approach can improve operational efficiency and potentially increase overall yield by minimizing losses during intermediate purification.

-

Continuous Flow Synthesis: A more modern approach involves the use of continuous flow chemistry. In this method, solutions of the reactants are pumped through a heated reactor to form the hydrazone intermediate, which is then passed through a second reactor for hydrogenation.[5] This technique offers advantages such as enhanced heat and mass transfer, improved safety, and potential for automation and large-scale production.[5]

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods for this compound.

| Synthesis Method | Starting Materials | Key Reagents & Solvents | Reaction Conditions | Yield | Purity | Reference |

| Two-Step Synthesis | 2-amino-3-hydroxypropanehydrazide HCl, 2,3,4-trihydroxybenzaldehyde | Methanol, DMF, Pd/C, H₂ | Condensation: 35-50°C; Hydrogenation: 1-3 bar H₂, ambient temp. | ~82% (Form I) | >99.7% | [2] |

| One-Pot Synthesis | Serine hydrazide HCl, 2,3,4-trihydroxybenzaldehyde | Isopropanol, 2.5% Pd/C, H₂, 4A molecular sieves | 40°C, 10 hours | 95% | >98% | [4] |

| One-Pot Synthesis | Serine hydrazide HCl, 2,3,4-trihydroxybenzaldehyde | Methanol, 5% Pd/C, H₂ | 60°C, 10 hours | 81% | >93% | [1] |

| Continuous Flow | Hydrazide HCl (ethanol soln.), Trihydroxybenzaldehyde (ethanol soln.) | Ethanol, H₂ | S1: Tubular Reactor; S2: Hydrogenation Reactor | up to 88% | up to 99.7% | [5] |

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol is based on the formation and isolation of the hydrazone intermediate followed by its reduction.

Step A: Synthesis of (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride [3]

-

Charge a reaction vessel with 50 ml of N,N-Dimethylformamide (DMF) followed by 12.5 g of 2,3,4-trihydroxybenzaldehyde.

-

Stir the mixture at ambient temperature until a clear solution is achieved.

-

Add 13.9 g of 2-amino-3-hydroxypropanehydrazide hydrochloride to the solution.

-

Heat the reaction mixture to 35-50°C and continue stirring. Monitor the reaction by HPLC until the starting material is consumed (approximately 2 hours at 50°C).

-

Filter the reaction mixture. The resulting filtrate containing the hydrazone intermediate can be used directly in the next step.

Step B: Synthesis of this compound via Hydrogenation [3]

-

Charge a hydrogenation reactor with a suitable catalyst, such as Pd/C.

-

Flush the reactor three times with an inert gas (e.g., nitrogen).

-

Transfer the DMF filtrate from Step A into the reactor.

-

Pressurize the reactor with hydrogen gas to 1-3 bar at ambient temperature.

-

Maintain the reaction for approximately 7 hours, monitoring for completion by HPLC (conversion >99%).

-

Upon completion, the this compound can be isolated as a solvate by precipitation using an antisolvent (e.g., a mixture of water and propanol).

-

The solvate is then dried under vacuum.

-

To obtain the anhydrous form, suspend the dried solvate in an alcoholic solvent (e.g., a 1:1 mixture of aqueous ethanol and 1-propanol), isolate the precipitate, wash with ethanol, and dry under vacuum.

Protocol 2: One-Pot Synthesis of this compound[4]

-

To a reaction vessel, add serine hydrazide hydrochloride (5g, 32 mmol), 2.5% Pd/C (3.0g), and 4A molecular sieves (1.0g) in isopropanol (50mL).

-

Heat the mixture to 40°C.

-

Evacuate the vessel to a pressure of less than 0.6 mPa and then introduce nitrogen gas. Repeat this cycle twice.

-

Introduce hydrogen gas and repeat the evacuation-gas introduction cycle twice.

-

Dissolve 2,3,4-trihydroxybenzaldehyde (5.5g, 35 mmol) in isopropanol (50mL) and add it dropwise to the reaction mixture.

-

Stir the reaction for 10 hours.

-

Remove the solvent under reduced pressure.

-

Add 20mL of ethanol and stir until crystals precipitate.

-

Store at a temperature below 5°C overnight.

-

Filter the product under a nitrogen atmosphere, wash with ethanol (10mL x 3), and dry under vacuum to obtain the final product.

Mandatory Visualization

The following diagram illustrates the common two-step synthesis pathway of this compound.

Caption: Two-step synthesis pathway for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2015197909A1 - Process for the preparation of a crystalline polymorph of 2-amino-3-hydroxy-n'-(2,3,4-trihydroxybenzyl)propanehydrazide (benserazide) hydrochloride - Google Patents [patents.google.com]

- 4. CN104788338A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. Method for synthesizing this compound through continuous flow - Eureka | Patsnap [eureka.patsnap.com]

Benserazide Hydrochloride: A Preclinical Technical Guide

This technical guide provides an in-depth overview of the preclinical research on benserazide hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, pharmacodynamics, pharmacokinetics, and toxicological profile based on available non-clinical data.

Core Mechanism of Action

This compound is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor.[1][2][3] Its primary therapeutic application is in combination with levodopa (L-DOPA) for the treatment of Parkinson's disease.[1][4][5][6] Benserazide itself possesses no intrinsic anti-parkinsonian effects.[3][4][7]

The core function of benserazide is to prevent the conversion of L-DOPA to dopamine in peripheral tissues.[1][4][5] Since dopamine cannot cross the blood-brain barrier, peripheral conversion leads to unwanted side effects such as nausea, vomiting, and cardiac arrhythmias, while reducing the amount of L-DOPA available to the central nervous system (CNS).[1][4][6] Benserazide, which also does not cross the blood-brain barrier, inhibits the AADC enzyme peripherally, thereby increasing the bioavailability of L-DOPA to the brain.[1][4][6] Within the CNS, L-DOPA is then converted to dopamine, replenishing the depleted neurotransmitter levels characteristic of Parkinson's disease.[5]

Benserazide is metabolized in the intestinal mucosa and liver into its active metabolite, trihydroxybenzylhydrazine (Ro 04-5127), which is a potent inhibitor of AADC.[6][8][9]

References

- 1. Benserazide - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benserazide [drugcentral.org]

- 4. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medschool.co [medschool.co]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | C10H16ClN3O5 | CID 26964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A pharmacokinetic model to predict the PK interaction of L-dopa and benserazide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Benserazide Hydrochloride for Beta-Thalassemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-thalassemia is a group of inherited blood disorders characterized by reduced or absent synthesis of the beta-globin chains of hemoglobin, leading to ineffective erythropoiesis, hemolytic anemia, and systemic iron overload.[1][2] A key therapeutic strategy is the reactivation of fetal hemoglobin (HbF) expression, which is normally silenced after infancy, to compensate for the defective adult hemoglobin.[3] Benserazide hydrochloride, a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor traditionally used in combination with L-DOPA for Parkinson's disease, has been identified as a potent inducer of fetal globin (HBG) gene transcription.[4][5][6][7] Preclinical and early clinical studies demonstrate its potential to significantly increase HbF levels, offering a promising therapeutic avenue for β-hemoglobinopathies. This document provides a comprehensive technical overview of the core research, including its mechanism of action, key experimental data, and detailed protocols relevant to its development as a treatment for beta-thalassemia.

Mechanism of Action: Reactivation of Fetal Globin Gene Expression

Benserazide's primary application in Parkinson's disease is to inhibit the peripheral conversion of L-DOPA to dopamine, thereby increasing L-DOPA's bioavailability in the central nervous system.[7][8][9] Its efficacy in beta-thalassemia, however, stems from a distinct mechanism: the reactivation of the silenced γ-globin gene (HBG).

The proposed mechanism involves the "chemical gene editing" of the γ-globin gene promoter.[3] Benserazide treatment in erythroid progenitors leads to the displacement or suppression of several key transcriptional repressors that are known to silence the γ-globin gene after birth. These repressors include:

-

BCL11A (B-cell lymphoma/leukemia 11A)

-

LSD-1 (Lysine-specific demethylase 1)

-

KLF-1 (Krüppel-like factor 1)

-

HDAC3 (Histone deacetylase 3)

By removing these repressive elements, the chromatin structure at the HBG promoter becomes more accessible for transcription, leading to increased γ-globin mRNA and subsequent HbF protein synthesis.[3][4][10] This derepression of the fetal globin gene is the central therapeutic action of benserazide in the context of beta-thalassemia.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. RePORT ⟩ RePORTER [reporter.nih.gov]

- 4. Benserazide racemate and enantiomers induce fetal globin gene expression in vivo: studies to guide clinical development for beta thalassemia and sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benserazide racemate and enantiomers induce fetal globin gene expression in vivo: Studies to guide clinical development for beta thalassemia and sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benserazide - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Benserazide Hydrochloride Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of benserazide hydrochloride in rat models, primarily focusing on its use as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor in conjunction with L-DOPA for studies related to Parkinson's disease.

Introduction

This compound is a peripherally acting inhibitor of DOPA decarboxylase that does not cross the blood-brain barrier.[1][2] It is commonly co-administered with Levodopa (L-DOPA) to prevent the conversion of L-DOPA to dopamine in the peripheral circulation.[1][2] This allows for a greater concentration of L-DOPA to reach the central nervous system, where it can be converted to dopamine to exert its therapeutic effects.[1][2] The following protocols and data are intended to guide researchers in the effective administration of this compound to rats for pre-clinical research.

Data Presentation

Table 1: Reported Dosages of this compound in Rats by Administration Route

| Administration Route | Dosage Range (mg/kg) | Study Context | Reference(s) |

| Oral (p.o.) | 3.125 - 15 | Dose-dependent potentiation of L-DOPA effects in 6-OHDA-lesioned rats. | [3] |

| Oral (p.o.) | 20 | Single dose pharmacokinetic interaction study with L-DOPA. | [4] |

| Intraperitoneal (i.p.) | 5 - 50 | Investigation of central AADC activity and L-DOPA-derived dopamine levels. | [5] |

| Intraperitoneal (i.p.) | 6 | Co-administration with L-DOPA to induce dyskinesia in a Parkinson's disease model. | [6][7] |

| Intraperitoneal (i.p.) | 50 | Acute and chronic administration studies with L-DOPA. | [8][9] |

| Subcutaneous (s.c.) | 5 | Co-administration with L-DOPA in a model of L-DOPA-induced dyskinesia. |

Table 2: Pharmacokinetic Parameters of Benserazide in Rats (Oral Administration)

| Parameter | Value | Conditions | Reference(s) |

| Tmax | ~1 hour | Single oral dose of 20 mg/kg. | [4][10] |

| Note: | - | Limited publicly available data on other pharmacokinetic parameters such as Cmax and half-life specifically for benserazide in rats. One study noted that after administration of benserazide, the plasma half-life of L-DOPA was not altered.[11] Another study in Beagle dogs reported a Tmax of 0.75 ± 0.00 h and a half-life of 2.28 ± 0.57 h for benserazide following intragastric administration.[12] |

Mandatory Visualizations

Caption: Benserazide's Mechanism of Action.

Caption: Experimental Workflow.

Experimental Protocols

1. Preparation of this compound Solutions

This compound is freely soluble in water and formic acid, soluble in methanol, and very slightly soluble in ethanol. For in vivo studies, it is crucial to prepare a sterile solution with a biocompatible vehicle.

-

Aqueous Solution (for Oral and Injection Routes):

-

This compound can be dissolved directly in sterile Phosphate-Buffered Saline (PBS, pH 7.2) at a concentration of up to approximately 5 mg/mL.

-

For higher concentrations, sterile water can be used, with a solubility of up to 53 mg/mL with sonication recommended.

-

It is recommended to prepare fresh aqueous solutions daily and not store them for more than one day to ensure stability.

-

-

Organic Solvent-Based Stock Solution (for Injection Routes):

-

For higher concentration stock solutions, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used. The solubility is approximately 16 mg/mL in DMSO and 20 mg/mL in DMF.

-

When using an organic solvent, it is critical to perform further dilutions in a sterile aqueous buffer (e.g., isotonic saline or PBS) to minimize the physiological effects of the organic solvent. The final concentration of the organic solvent should be insignificant.

-

-

Vehicle for Intraperitoneal Injection (Example Formulation):

-

A common vehicle for water-insoluble compounds for IP injection is a mixture of DMSO, PEG300, Tween 80, and saline.

-

An example formulation could be: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

-

To prepare, first dissolve the this compound in DMSO. Then, add the PEG300 and mix until clear. Add the Tween 80 and mix well, followed by the addition of saline.

-

2. Administration Routes

a. Oral Administration (Oral Gavage)

This is a common route for administering benserazide in rat models.

-

Materials:

-

Appropriately sized gavage needle (16-18 gauge for adult rats) with a ball tip.

-

Syringe.

-

Prepared this compound solution.

-

-

Protocol:

-

Gently restrain the rat.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach and mark the needle.

-

With the rat's head held gently but firmly, insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

-

Advance the needle smoothly down the esophagus to the pre-marked length. Do not force the needle.

-

Administer the solution slowly.

-

Gently remove the needle and return the rat to its cage.

-

Monitor the animal for any signs of distress.

-

b. Intraperitoneal (IP) Injection

A frequently used route for systemic administration.

-

Materials:

-

Sterile syringe and needle (23-25 gauge).

-

Prepared this compound solution.

-

70% ethanol for disinfection.

-

-

Protocol:

-

Restrain the rat securely, exposing the abdomen.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate gently to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

-

Inject the solution slowly.

-

Withdraw the needle and return the rat to its cage.

-

c. Subcutaneous (SC) Injection

This route provides a slower absorption rate compared to IP injection.

-

Materials:

-

Sterile syringe and needle (25-27 gauge).[13]

-

Prepared this compound solution.

-

-

Protocol:

-

Restrain the rat and lift the loose skin over the back of the neck or flank to form a "tent".

-

Insert the needle into the base of the tented skin, parallel to the body.

-

Aspirate to ensure a blood vessel has not been entered.

-

Inject the solution, which will form a small bleb under the skin.

-

Withdraw the needle and gently massage the area to aid dispersion.

-

Return the rat to its cage.

-

d. Intravenous (IV) Injection

This route provides the most rapid and complete bioavailability. It requires a higher level of technical skill.

-

Materials:

-

Sterile syringe and needle (25-27 gauge) or a butterfly catheter.

-

Prepared this compound solution.

-

A restraining device for rats.

-

A heat lamp to dilate the tail veins.

-

-

Protocol (Lateral Tail Vein):

-

Place the rat in a restraining device.

-

Warm the tail using a heat lamp to make the lateral veins more visible.

-

Disinfect the tail with 70% ethanol.

-

Insert the needle, bevel up, into one of the lateral tail veins.

-

Successful entry is often indicated by a small flash of blood in the needle hub.

-

Inject the solution slowly. Resistance or swelling indicates an unsuccessful injection.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the rat to its cage and monitor for any adverse reactions.

-

References

- 1. Pharmacokinetics of the decarboxylase inhibitor benserazide in man; its tissue distribution in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-support.uq.edu.au [research-support.uq.edu.au]

- 3. Benserazide dosing regimen affects the response to L-3,4-dihydroxyphenylalanine in the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A pharmacokinetic model to predict the PK interaction of L-dopa and benserazide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of benserazide on L-DOPA-derived extracellular dopamine levels and aromatic L-amino acid decarboxylase activity in the striatum of 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Histological Correlates of Neuroanatomical Changes in a Rat Model of Levodopa-Induced Dyskinesia Based on Voxel-Based Morphometry [frontiersin.org]

- 8. The effect of benserazide on the peripheral and central distribution and metabolism of levodopa after acute and chronic administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of benserazide on the peripheral and central distribution and metabolism of levodopa after acute and chronic administration in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Levodopa pharmacokinetics. Alterations after benserazide, a decarboxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols for the Mass Spectrometry Analysis of Benserazide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative and qualitative analysis of benserazide hydrochloride in various matrices using mass spectrometry. The protocols are intended to be a comprehensive resource for researchers in drug development and clinical laboratories.

Introduction

Benserazide is a peripheral DOPA decarboxylase inhibitor, co-administered with levodopa to treat Parkinson's disease. It prevents the conversion of levodopa to dopamine in the bloodstream, allowing more levodopa to cross the blood-brain barrier.[1] Accurate and sensitive quantification of benserazide is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose. While less common, gas chromatography-mass spectrometry (GC-MS) can also be utilized, typically requiring a derivatization step to improve the volatility of the polar benserazide molecule.

Signaling Pathway of this compound

Benserazide's primary mechanism of action is the inhibition of the enzyme DOPA decarboxylase (DDC) in the peripheral tissues. This inhibition prevents the conversion of L-DOPA to dopamine outside of the central nervous system. As dopamine cannot cross the blood-brain barrier, this peripherally restricted action of benserazide increases the bioavailability of L-DOPA for the brain, where it is needed to be converted to dopamine to alleviate the symptoms of Parkinson's disease.

Caption: Benserazide inhibits peripheral DOPA decarboxylase.

Mass Spectrometry Analysis Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of benserazide in biological matrices due to its high sensitivity and selectivity.

3.1.1. Experimental Workflow

Caption: General workflow for LC-MS/MS analysis of benserazide.

3.1.2. Detailed Protocol: Quantitative Analysis in Human Plasma

This protocol is a composite based on several published methods.[2][3][4]

Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 100 ng/mL benserazide-d3 in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5-10 µL into the LC-MS/MS system.

Liquid Chromatography Conditions:

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (HILIC) |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | HILIC column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium formate in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5-95% B over 5 minutes | 95-50% B over 5 minutes |

| Flow Rate | 0.3 mL/min | 0.4 mL/min |

| Column Temp. | 40°C | 35°C |

Mass Spectrometry Conditions:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 - 4.5 kV |

| Source Temp. | 120 - 150°C |

| Desolvation Temp. | 350 - 500°C |

| Nebulizer Gas | Nitrogen |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Benserazide | 258.1 | 139.1 | 15 - 25 |

| Benserazide-d3 (IS) | 261.1 | 142.1 | 15 - 25 |

3.1.3. Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of benserazide.

| Parameter | Typical Value | Reference |

| Linearity Range | 1 - 1000 ng/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 0.2 - 1 ng/mL | [2][4] |

| Intra-day Precision (%RSD) | < 15% | [3] |

| Inter-day Precision (%RSD) | < 15% | [3] |

| Accuracy (%Bias) | ± 15% | [3] |

| Recovery | > 85% | [4] |

3.1.4. Benserazide Fragmentation Pattern

The fragmentation of the protonated benserazide molecule ([M+H]⁺ at m/z 258.1) in the collision cell of the mass spectrometer primarily involves the cleavage of the amide bond and the loss of the serine moiety.

Caption: Proposed fragmentation of protonated benserazide.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of benserazide is less common due to its low volatility and high polarity. A derivatization step is necessary to convert the polar functional groups (hydroxyl and amine groups) into less polar, more volatile derivatives. Silylation is a common derivatization technique for such compounds.[5][6][7]

3.2.1. Experimental Workflow

Caption: General workflow for GC-MS analysis of benserazide.

3.2.2. Detailed Protocol: Derivatization and GC-MS Analysis

This protocol is a generalized procedure based on the derivatization of similar polar compounds.[5][7][8] Optimization will be required for benserazide.

Derivatization (Silylation):

-

Ensure the sample extract is completely dry.

-

To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).

-

Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

-

Cool the vial to room temperature before injection.

Gas Chromatography Conditions:

| Parameter | Setting |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Injector Temp. | 250 - 280°C |

| Oven Program | Initial temp: 100°C, hold for 1 minRamp: 10-20°C/min to 300°CHold for 5-10 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min |

Mass Spectrometry Conditions:

| Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Scan Mode | Full Scan (m/z 50-600) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |

Note: The specific m/z values for the silylated benserazide derivative would need to be determined experimentally.

Conclusion

The LC-MS/MS methods presented provide robust and sensitive protocols for the quantitative analysis of benserazide in biological matrices. For GC-MS applications, a derivatization step is essential, and the provided protocol serves as a starting point for method development. The choice of analytical technique will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. Proper method validation is crucial to ensure the accuracy and reliability of the results.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 8. web.gps.caltech.edu [web.gps.caltech.edu]

Preparing Benserazide Hydrochloride Solutions for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benserazide hydrochloride is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor that does not cross the blood-brain barrier.[1][2] It is primarily used in combination with L-DOPA for the treatment of Parkinson's disease to prevent the peripheral conversion of L-DOPA to dopamine, thereby increasing the central nervous system availability of L-DOPA and reducing its peripheral side effects.[1][3][4] This document provides detailed application notes and protocols for the preparation and use of this compound solutions in experimental research settings, including in vitro and in vivo models.

Physicochemical Properties and Solubility

Proper preparation of this compound solutions is critical for experimental accuracy and reproducibility. The following table summarizes key physicochemical properties and solubility information.

| Property | Value |

| Chemical Formula | C₁₀H₁₅N₃O₅ · HCl |

| Molecular Weight | 293.7 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | - Water: Soluble (e.g., 10 mg/mL, ≥ 50 mg/mL)[5][6] - DMSO: Soluble (e.g., 16 mg/mL, 59 mg/mL, 100 mg/mL)[7][8] - Methanol: Soluble[9] - Ethanol: Insoluble[9][10] - Acetone: Insoluble[9][10] |

| Stability and Storage | - Solid: Store at -20°C for long-term stability (≥4 years).[11] It is light-sensitive. - Aqueous Solutions: Unstable; prepare fresh daily.[5][7] Solutions decompose on exposure to light and air.[5] It is recommended to use oxygen-free boiled water containing an antioxidant like 0.1% sodium metabisulfite.[5][6] - DMSO Solutions: More stable than aqueous solutions but should also be prepared fresh or stored in small aliquots at -80°C for short periods. |

Mechanism of Action: AADC Inhibition

This compound exerts its effect by inhibiting the enzyme aromatic L-amino acid decarboxylase (AADC). In the periphery, AADC converts L-DOPA into dopamine. Since dopamine cannot cross the blood-brain barrier, its peripheral formation leads to side effects without contributing to the therapeutic effect in the central nervous system. Benserazide, being unable to cross the blood-brain barrier, selectively inhibits this peripheral conversion.

Experimental Protocols

Preparation of Stock Solutions

1. Aqueous Stock Solution (for immediate use)

-

Materials:

-

This compound powder

-

Sterile, oxygen-free water (e.g., boiled and cooled under inert gas)

-

Sodium metabisulfite (optional antioxidant)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

0.22 µm sterile filter

-

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile tube.

-

Add the required volume of sterile, oxygen-free water to achieve the desired concentration (e.g., 10 mg/mL).

-

If using an antioxidant, first dissolve sodium metabisulfite in the water to a final concentration of 0.1%.

-

Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

-

Note: Prepare this solution fresh immediately before each experiment and protect it from light. Do not store aqueous solutions.[5]

-

2. DMSO Stock Solution

-

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile tube.

-

Add the required volume of sterile DMSO to achieve a high concentration stock (e.g., 50-100 mg/mL).

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.

-

For storage, create small-volume aliquots to avoid multiple freeze-thaw cycles and store at -80°C.

-

In Vitro Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a general procedure for assessing the effect of this compound on the viability of a cancer cell line.

-

Materials:

-

Cancer cell line of interest (e.g., SW480 colon cancer cells)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO or freshly prepared in water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in cell culture medium from your stock solution. A suggested concentration range for initial screening is 0-200 µM.[12] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration, if applicable).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

In Vivo Experimental Protocol: Administration in a Mouse Model of Parkinson's Disease

This protocol describes the preparation and administration of this compound in combination with L-DOPA to mice via intraperitoneal (i.p.) injection.

-

Materials:

-

This compound

-

L-DOPA

-

Sterile saline (0.9% NaCl)

-

Citric acid (for solubilization and pH adjustment)

-

Sterile 1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Syringes (1 mL) and needles (25-27G)

-

Animal scale

-

-

Procedure:

-

Solution Preparation (prepare fresh daily):

-

Calculate the required amount of L-DOPA and this compound based on the number of mice and the desired dosage (e.g., 12.5 mg/kg L-DOPA and 12.5 mg/kg benserazide).[8]

-

Prepare a sterile saline solution containing 0.25% (w/v) citric acid.

-

Weigh the L-DOPA and this compound powders and place them in a sterile microcentrifuge tube.

-

Add the saline/citrate solution to the tube to achieve the final desired concentration for injection (typically, the injection volume is 10 mL/kg body weight).

-

Vortex the solution thoroughly until both compounds are completely dissolved.[8]

-

-

Animal Dosing:

-

Weigh each mouse to determine the precise injection volume.

-

Restrain the mouse appropriately. For i.p. injections, the mouse is typically held with its head tilted downwards.

-

Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the bladder or cecum.[2]

-

Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

-

Inject the calculated volume of the L-DOPA/benserazide solution.

-

-

Post-injection Monitoring: Monitor the animals for any adverse reactions and proceed with the planned behavioral or biochemical assessments.

-

Summary of Experimental Concentrations

The following table provides a summary of this compound concentrations and dosages reported in various experimental models.

| Experimental Model | Species | Concentration/Dosage | Application |

| In Vitro | |||

| Neuroprotection Assay | Human (iPSC-derived neurons) | 2.5, 5, 10 µM | Assessment of neuroprotective effects |

| Cancer Cell Viability (e.g., KYSE450, A549, HCT8) | Human | 50, 100, 200 µM | Inhibition of cell proliferation |

| AADC Inhibition Assay (in vitro) | Rat (liver homogenate) | IC₅₀: 10-50 µM | Direct enzyme inhibition |

| In Vivo | |||

| Parkinson's Disease Model (6-OHDA) | Rat | 3.125-15 mg/kg (p.o.), with an optimal dose of 10 mg/kg alongside L-DOPA.[13] 50 mg/kg (i.p.) has also been used.[14] | Potentiation of L-DOPA effects |

| Parkinson's Disease Model | Mouse | 12.5 mg/kg (i.p.) with 12.5 mg/kg L-DOPA.[8] 75 mg/kg (oral) with 200 mg/kg L-DOPA.[5] | Potentiation of L-DOPA and assessment of α-synuclein pathology |

| Ischemic Stroke Model | Mouse | 25 mg/kg | Neuroprotection and anti-inflammatory effects |

| Tumor Xenograft Model (SW480 cells) | Mouse | 300 and 600 mg/kg (i.p.) daily | Antitumor efficacy |

Disclaimer: These protocols and concentrations are intended as a guide. Researchers should optimize conditions for their specific experimental setup, cell lines, and animal models. Always adhere to institutional guidelines for laboratory safety and animal care.

References

- 1. benserazide-is-neuroprotective-and-improves-functional-recovery-after-experimental-ischemic-stroke-by-altering-the-immune-response - Ask this paper | Bohrium [bohrium.com]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. Benserazide, a dopadecarboxylase inhibitor, suppresses tumor growth by targeting hexokinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Effect of L-DOPA/Benserazide on Propagation of Pathological α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104788338A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. protocols.io [protocols.io]

- 9. Benserazide, a dopadecarboxylase inhibitor, suppresses tumor growth by targeting hexokinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Benserazide dosing regimen affects the response to L-3,4-dihydroxyphenylalanine in the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Commonly used L-amino acid decarboxylase inhibitors block monoamine oxidase activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Benserazide Hydrochloride in In Vivo Microdialysis Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of benserazide hydrochloride in in vivo microdialysis studies. This compound is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor. In neuroscience research, it is frequently used in combination with L-DOPA to increase the central nervous system (CNS) bioavailability of L-DOPA and subsequent conversion to dopamine.[1][2] This allows for the study of dopamine dynamics in various brain regions under conditions of elevated dopamine synthesis.

Principle of Action

L-DOPA is the metabolic precursor to dopamine.[3] When administered systemically, a significant portion of L-DOPA is converted to dopamine in the periphery by the enzyme AADC.[2] This peripheral dopamine cannot cross the blood-brain barrier and can cause systemic side effects.[2] this compound inhibits this peripheral AADC activity, thereby increasing the amount of L-DOPA that reaches the brain.[2] Once in the CNS, L-DOPA is converted to dopamine, leading to a measurable increase in extracellular dopamine levels that can be monitored using in vivo microdialysis.[1] While primarily considered a peripheral inhibitor, some studies suggest that benserazide may also have central effects on AADC activity, which should be a consideration in experimental design.[1]

Applications in In Vivo Microdialysis

-

Studying Parkinson's Disease Pathophysiology: By mimicking the therapeutic approach to Parkinson's disease, researchers can investigate the effects of increased dopamine synthesis in animal models of the disease.[1]

-

Investigating L-DOPA-Induced Dyskinesia: Microdialysis with benserazide and L-DOPA allows for the correlation of extracellular dopamine levels with the presentation of abnormal involuntary movements.

-

Exploring Dopamine-Serotonin Interactions: The administration of L-DOPA following benserazide has been shown to influence not only dopamine but also serotonin levels, providing a tool to study the interplay between these neurotransmitter systems.[4][5]

-

Pharmacokinetic and Pharmacodynamic Studies: This combination is used to assess how various factors or co-administered drugs affect the central conversion of L-DOPA to dopamine.

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo microdialysis studies using this compound.

Table 1: Effect of Benserazide Dose on L-DOPA-Derived Extracellular Dopamine in the Striatum of 6-OHDA-Lesioned Rats

| Benserazide Dose (mg/kg, i.p.) | L-DOPA Dose (mg/kg, i.p.) | Peak Extracellular Dopamine Increase (relative to baseline) | Time to Peak Dopamine Level (minutes) |

| 5 | 25 | Not specified as identical increase to other doses | Prolonged (specific value not provided) |

| 10 | 25 | Not specified as identical increase to other doses | Significantly prolonged dose-dependently |

| 50 | 25 | Not specified as identical increase to other doses | Significantly prolonged dose-dependently |

Data adapted from a study by Wada et al. The study noted an identical increase in peak dopamine levels across the benserazide doses but a dose-dependent delay in reaching this peak.[1]

Table 2: Effect of Benserazide on Aromatic L-Amino Acid Decarboxylase (AADC) Activity in the Striatum of 6-OHDA-Lesioned Rats

| Benserazide Dose (mg/kg, i.p.) | AADC Activity (% of control) |

| 10 | Significant decrease |

| 50 | Significant decrease |

Data adapted from a study by Wada et al., indicating a central effect of higher doses of benserazide.[1]

Table 3: Representative Basal and L-DOPA-Induced Extracellular Neurotransmitter Levels in Rat Striatum (with peripheral AADC inhibition)

| Condition | Dopamine (fmol/µL) | Serotonin (fmol/µL) |

| Basal | 4.6 - 7.8 | Not specified |

| L-DOPA (3 mg/kg) | ~0.7 - 1.3 | Not specified |

| L-DOPA (12 mg/kg) | Substantially higher than 3 mg/kg dose | Decreased basal and tissue levels with chronic treatment |

Data compiled from a review by Bido et al., highlighting typical ranges and dose-dependent effects of L-DOPA in the presence of a peripheral AADC inhibitor.[4]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Monitoring L-DOPA-Derived Dopamine in the Rat Striatum

This protocol outlines the key steps for an in vivo microdialysis experiment in anesthetized or freely moving rats to measure changes in extracellular dopamine following the administration of benserazide and L-DOPA.

Materials:

-

Male Wistar rats (250-300 g)

-

This compound

-

L-DOPA

-

Saline solution (0.9% NaCl)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length, 6-20 kDa molecular weight cut-off)

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF) (in mM: NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85)

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Animal Preparation and Stereotaxic Surgery:

-

Anesthetize the rat using an appropriate anesthetic regimen.

-

Mount the animal in a stereotaxic frame.

-

Surgically expose the skull and drill a small hole over the target brain region (e.g., striatum; coordinates from a rat brain atlas, e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -5.0 mm from bregma).

-

Slowly lower the microdialysis probe into the target region.

-

Secure the probe to the skull using dental cement.

-

Allow the animal to recover from surgery for at least 24-48 hours if the experiment is to be conducted in a freely moving state.

-

-

Microdialysis Perfusion and Sample Collection:

-

Connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Collect at least 3-4 baseline samples before drug administration.

-

-

Drug Administration:

-

Administer this compound (e.g., 10-50 mg/kg, i.p.) 30-60 minutes prior to L-DOPA administration to ensure adequate peripheral AADC inhibition.

-

Administer L-DOPA (e.g., 10-50 mg/kg, i.p. or s.c.).

-

Continue collecting dialysate samples for at least 2-3 hours post-L-DOPA injection.

-

-

Sample Analysis (HPLC-ECD):

-

Analyze the collected dialysate samples for dopamine and other monoamines using an HPLC-ECD system.

-

Typical mobile phase: Sodium phosphate buffer, EDTA, methanol, and an ion-pairing agent.

-

Set the electrochemical detector to an oxidizing potential appropriate for dopamine (e.g., +0.6 to +0.8 V).

-

Quantify neurotransmitter concentrations by comparing peak areas to those of known standards.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.

-

Protocol 2: HPLC-ECD Analysis of Dopamine and Serotonin in Microdialysate

Equipment and Reagents:

-

HPLC system with a dual-piston pump

-

Reversed-phase C18 column

-

Electrochemical detector with a glassy carbon working electrode

-

Mobile phase: e.g., 150 mM sodium dihydrogen phosphate, 4.76 mM citric acid, 3 mM sodium dodecyl sulfate, 50 µM EDTA, 10% (v/v) methanol, 15% (v/v) acetonitrile, pH adjusted to 5.60.

-

Dopamine and serotonin standards

-

aCSF

Procedure:

-

System Preparation:

-

Prepare and degas the mobile phase.

-

Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 0.20 mL/min) until a stable baseline is achieved.[6]

-

-

Standard Curve Generation:

-

Prepare a series of standard solutions of dopamine and serotonin in aCSF at known concentrations.

-

Inject a fixed volume (e.g., 10-20 µL) of each standard solution into the HPLC system.

-

Record the peak areas for each concentration.

-

Plot a standard curve of peak area versus concentration for each analyte.

-

-

Sample Analysis:

-

Inject the same fixed volume of the microdialysate samples into the HPLC system.

-